molecular formula C10H12ClNO2 B14850750 Ethyl 2-(5-chloro-4-methylpyridin-3-YL)acetate

Ethyl 2-(5-chloro-4-methylpyridin-3-YL)acetate

Cat. No.: B14850750
M. Wt: 213.66 g/mol
InChI Key: FOELURNDHWBOOB-UHFFFAOYSA-N
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Description

5-Chloro-4-methylpyridine-3-acetic acid ethyl ester is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 5th position, a methyl group at the 4th position, and an ethyl ester group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-methylpyridine-3-acetic acid ethyl ester typically involves the esterification of 5-chloro-4-methylpyridine-3-acetic acid. The reaction is carried out using ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the product is isolated by distillation or extraction.

Industrial Production Methods

In an industrial setting, the production of 5-chloro-4-methylpyridine-3-acetic acid ethyl ester can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methylpyridine-3-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of 5-chloro-4-methylpyridine-3-acetic acid.

    Reduction: Formation of 5-chloro-4-methylpyridine-3-ethanol.

    Substitution: Formation of 5-substituted-4-methylpyridine-3-acetic acid ethyl ester derivatives.

Scientific Research Applications

5-Chloro-4-methylpyridine-3-acetic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-4-methylpyridine-3-acetic acid ethyl ester depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The chloro and ester groups can participate in hydrogen bonding, hydrophobic interactions, and covalent modifications, influencing the compound’s biological activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyridine-3-acetic acid ethyl ester: Lacks the chloro group, resulting in different reactivity and biological activity.

    5-Chloro-3-pyridinecarboxylic acid ethyl ester: Lacks the methyl group, affecting its chemical properties and applications.

    5-Chloro-4-methylpyridine-2-acetic acid ethyl ester:

Uniqueness

5-Chloro-4-methylpyridine-3-acetic acid ethyl ester is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both chloro and methyl groups on the pyridine ring enhances its reactivity and potential for diverse applications in synthesis and pharmaceuticals.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

ethyl 2-(5-chloro-4-methylpyridin-3-yl)acetate

InChI

InChI=1S/C10H12ClNO2/c1-3-14-10(13)4-8-5-12-6-9(11)7(8)2/h5-6H,3-4H2,1-2H3

InChI Key

FOELURNDHWBOOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=CC(=C1C)Cl

Origin of Product

United States

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